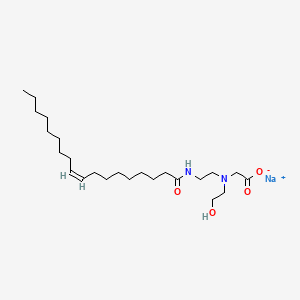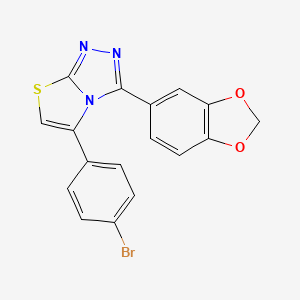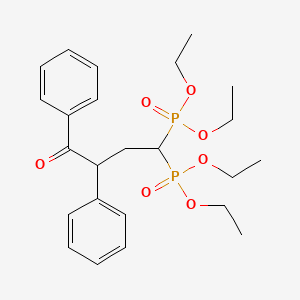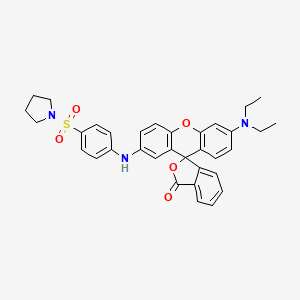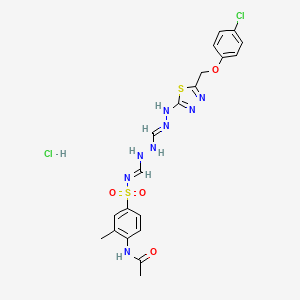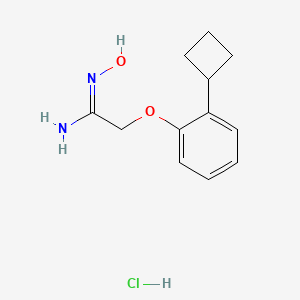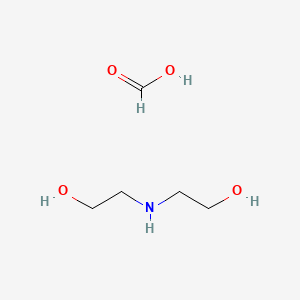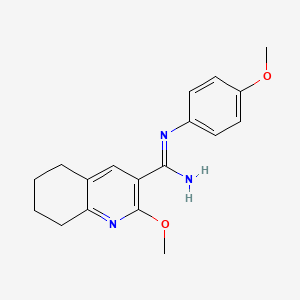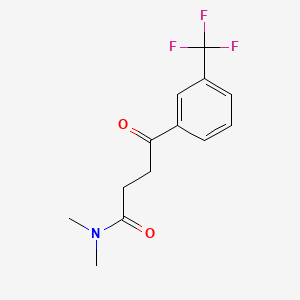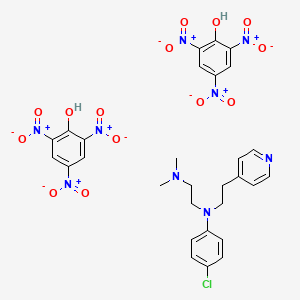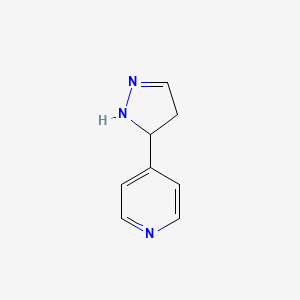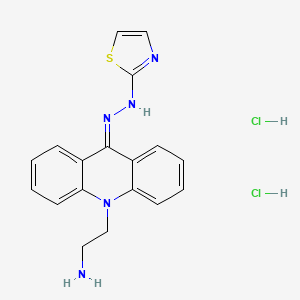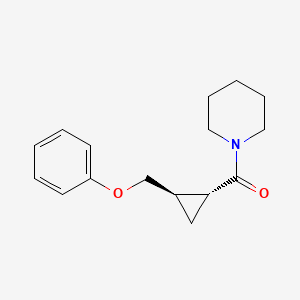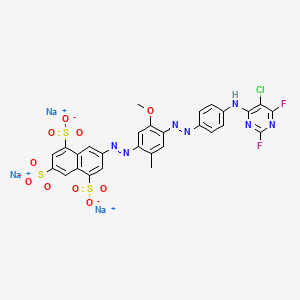
Trisodium 7-((4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium 7-((4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 7-((4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate involves multiple steps. The process typically starts with the diazotization of 5-chloro-2,6-difluoro-4-pyrimidinylamine, followed by coupling with 4-aminophenyl. This intermediate is then further diazotized and coupled with 5-methoxy-2-methylphenyl, and finally, the resulting compound is coupled with naphthalene-1,3,5-trisulphonic acid .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Trisodium 7-((4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.
Reduction: Reduction reactions typically target the azo groups, converting them into amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Breakdown products include smaller aromatic compounds and sulfonic acids.
Reduction: The major products are the corresponding amines.
Substitution: Depending on the substituent introduced, various substituted aromatic compounds are formed.
Applications De Recherche Scientifique
Trisodium 7-((4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in diagnostic assays and as a marker in imaging studies.
Industry: Widely used as a dye in textiles, paper, and plastics due to its stability and vibrant color.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The molecular targets include nucleophilic sites on proteins and nucleic acids, leading to changes in their structure and function. The pathways involved often include electron transfer and radical formation, which can result in the formation of colored complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trisodium 7-((4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-2-hydroxyphenyl)azo)naphthalene-1,3,5-trisulphonate
- Trisodium 7-((4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-3-sulphonatophenyl)azo)naphthalene-1,3,5-trisulphonate
Uniqueness
What sets Trisodium 7-((4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate apart is its unique combination of substituents, which confer specific solubility, stability, and color properties. The presence of methoxy and methyl groups enhances its solubility in water and its stability under various conditions .
Propriétés
Numéro CAS |
80573-11-1 |
|---|---|
Formule moléculaire |
C28H17ClF2N7Na3O10S3 |
Poids moléculaire |
850.1 g/mol |
Nom IUPAC |
trisodium;7-[[4-[[4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C28H20ClF2N7O10S3.3Na/c1-13-7-21(38-35-15-5-3-14(4-6-15)32-27-25(29)26(30)33-28(31)34-27)22(48-2)12-20(13)37-36-16-8-18-19(23(9-16)50(42,43)44)10-17(49(39,40)41)11-24(18)51(45,46)47;;;/h3-12H,1-2H3,(H,32,33,34)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;/q;3*+1/p-3 |
Clé InChI |
IVGYQZLICVKXEQ-UHFFFAOYSA-K |
SMILES canonique |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])OC)N=NC4=CC=C(C=C4)NC5=C(C(=NC(=N5)F)F)Cl.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


